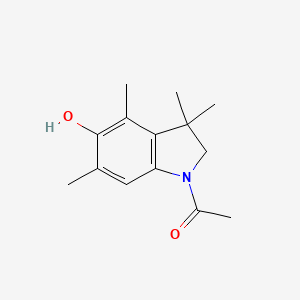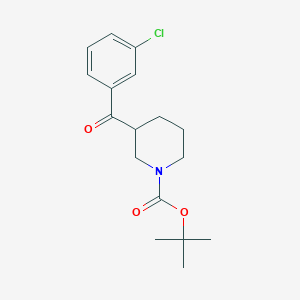
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and nitroso groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.
2,4-Diaminopyrimidine: A related compound with two amino groups, used in various chemical and biological studies.
6-Amino-2-methylpyrimidine: A simpler analog with one amino group and one methyl group.
Uniqueness
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is unique due to the presence of both amino and nitroso groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. The specific arrangement of these groups also influences the compound’s physical and chemical properties, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
6-amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O3/c1-4(2)3-12-6(9)5(11-15)7(13)10-8(12)14/h4H,3,9H2,1-2H3,(H,10,13,14) |
InChIキー |
FJHKCRGGCFJZIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Rac-3-methanesulfonyl-7-oxa-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8338967.png)


![Spiro[tetralin-2,1'-cyclopentane]-1-one](/img/structure/B8338998.png)
![4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8339001.png)

![5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8339011.png)
